alpha-Methyl-m-tyrosine

catecholamine depletion tyrosine hydroxylase inhibition in vivo pharmacology

Procure α-Methyl-m-tyrosine (α-MMT; CAS 305-96-4) to leverage its dual mechanism as a tyrosine hydroxylase inhibitor and prodrug decarboxylated to indirect sympathomimetics (α-methyl-m-tyramine, metaraminol). Unlike α-methyl-p-tyrosine (AMPT), α-MMT produces CNS stimulation, not sedation. Achieve >50% noradrenaline depletion while preserving dopamine. Ideal for neurotransmitter release studies & AADC inhibitor screening. Verify correct isomer.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 305-96-4
Cat. No. B015611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methyl-m-tyrosine
CAS305-96-4
Synonyms3-Hydroxy-α-methylphenylalanine;  α-Methyl-m-tyrosine;  3-Hydroxy-α-methyl-3-_x000B_phenylalanine;  DL-α-Methyl-3-hydroxyphenylalanine;  DL-α-Methyl-m-tyrosine;  NSC 9252; 
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CC=C1)O)(C(=O)O)N
InChIInChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-3-2-4-8(12)5-7/h2-5,12H,6,11H2,1H3,(H,13,14)
InChIKeyCAHPJJJZLQXPKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Methyl-m-tyrosine (CAS 305-96-4): Procurement-Relevant Pharmacology and Class Positioning


Alpha-Methyl-m-tyrosine (α-MMT; CAS 305-96-4) is a synthetic α-methyl amino acid analog of phenylalanine and a structural isomer of α-methyl-p-tyrosine [1]. It functions mechanistically as both a tyrosine hydroxylase (TH) inhibitor and a prodrug that is enzymatically decarboxylated in vivo to active amines (α-methyl-m-tyramine and metaraminol) [2]. This dual mechanism distinguishes it fundamentally from pure enzyme inhibitors like α-methyl-p-tyrosine (metyrosine/AMPT). The compound has been employed as a pharmacological tool for probing catecholaminergic systems, with documented applications ranging from studies of neurotransmitter depletion mechanisms to neurotoxic lesion models [3]. For procurement decisions, understanding the specific quantitative differences between α-MMT and its closest analogs is essential, as the compounds are not functionally interchangeable despite structural similarity.

Why Alpha-Methyl-m-tyrosine Cannot Be Substituted with Generic Tyrosine Hydroxylase Inhibitors or α-Methyl Amino Acid Analogs


Substituting α-methyl-m-tyrosine with its para-isomer α-methyl-p-tyrosine (AMPT) or with α-methyldopa will produce fundamentally different experimental outcomes because these compounds operate via distinct, non-overlapping primary mechanisms [1]. α-Methyl-p-tyrosine acts as a relatively pure competitive inhibitor of tyrosine hydroxylase, leading to catecholamine depletion via synthesis blockade [1]. In contrast, α-methyl-m-tyrosine is rapidly decarboxylated in vivo to α-methyl-m-tyramine and metaraminol—active amines that function as indirect sympathomimetics, releasing catecholamines from storage sites and producing psychomotor stimulation [2]. This metabolic divergence translates directly to opposite behavioral outcomes: α-methyl-m-tyrosine increases lever-pressing behavior and produces CNS stimulation, whereas α-methyl-p-tyrosine produces sedation and behavioral suppression [1]. Furthermore, even structurally similar analogs such as α-methylDOPA fail to replicate the specific catecholamine release kinetics and neuronal selectivity of α-MMT and its metabolites [3]. Procurement of the correct analog is therefore not a matter of interchangeable reagents but of selecting the specific pharmacological tool required for the intended mechanistic investigation.

Quantitative Comparative Evidence for Alpha-Methyl-m-tyrosine (CAS 305-96-4) Versus Closest Analogs


Comparative Catecholamine Depletion Potency: α-MMT vs. α-Methyl-p-tyrosine in Brain and Heart

In a direct comparative study across multiple species, α-methyl-m-tyrosine demonstrated superior catecholamine-depleting activity relative to α-methyl-p-tyrosine and α-methylphenylalanine. α-MMT proved to be the most active compound on both brain and heart catecholamines among the three α-methyl amino acids tested [1]. Notably, the para-isomer α-methyl-p-tyrosine showed reduced efficacy in cardiac norepinephrine depletion compared to α-MMT, though its duration of action was more prolonged in certain tissues [1].

catecholamine depletion tyrosine hydroxylase inhibition in vivo pharmacology neurochemistry

Behavioral Pharmacological Differentiation: CNS Stimulation vs. Sedation Among α-Methyl Amino Acids

The behavioral effects of α-methyl amino acids diverge sharply based on their metabolic fate. α-Methyl-m-tyrosine produces overt stimulation and an increase in lever-pressing behavior in squirrel monkeys and dogs, in stark contrast to α-methyl-p-tyrosine and α-methylphenylalanine, which produce sedation or no overt signs of stimulation respectively [1]. α-MethylDOPA and α-methyltyrosine fail to produce any psychomotor stimulant action and instead inhibit the stimulant effect of α-MMT when co-administered [2].

behavioral pharmacology psychomotor stimulation catecholamine release CNS effects

Metabolite-Mediated Dopamine Depletion: α-MMT vs. α-Methyl-p-tyrosine Striatal Mechanism

The mechanism of striatal dopamine depletion by α-MMT differs fundamentally from that of α-methyl-p-tyrosine. α-MMT requires metabolic decarboxylation to α-methyl-m-tyramine (α-MMTA) to exert its full dopamine-depleting effect—pretreatment with a decarboxylase inhibitor markedly reduces both α-MMTA formation and dopamine depletion [1]. α-MMT administration (100 mg/kg i.p.) increased striatal homovanillic acid (HVA) by 41% at 1 hour post-injection and markedly enhanced the dopamine decline produced by α-methyl-p-tyrosine co-administration [1]. At 2-4 hours post α-MMT, both HVA and dihydroxyphenylacetic acid fell below control levels [1].

dopamine depletion striatum metabolite activation neurochemistry

Differential Noradrenergic vs. Dopaminergic Selectivity in Neurotoxic Lesion Models

In a pharmacological model of catecholamine depletion in developing rats, α-methyl-m-tyrosine demonstrated selective depletion of noradrenaline and adrenaline while sparing dopamine. In both fetal (E21) and neonatal (P11) rats, α-MMT caused more than 50% depletion of hypothalamic noradrenaline and adrenaline, whereas dopamine levels remained unchanged [1]. Combined treatment with the neurotoxin 6-hydroxydopamine (6-OHDA) was required to achieve additional dopamine depletion—specifically a 25% decrease in DA beyond the α-MMT effect [1]. This selectivity contrasts with the broader catecholamine depletion produced by α-methyl-p-tyrosine.

noradrenaline depletion dopamine sparing neurotoxin selectivity catecholamine lesion

Tissue-Specific Restoration of Sympathomimetic Responses: α-MMT vs. α-Methyl-p-tyrosine and α-Methyldopa

In isolated tissue preparations from reserpine-pretreated animals, α-methyl-m-tyrosine exhibits tissue-specific differences in restoring tyramine responses compared to its analogs. In isolated rabbit heart preparations, α-MMT restored positive inotropic responses to tyramine, whereas α-methyl-p-tyrosine and α-methyldopamine did not [1]. However, in rat ileum preparations, neither α-MMT nor α-MPT restored tyramine responses at lower concentrations, while α-methyldopa and α-methylnoradrenaline did [1]. In rabbit ear preparations, α-MMT, α-MPT, and α-methyldopa all restored tyramine effects, but α-MPT blocked the restoring effect of α-MMT [1].

sympathomimetic response isolated tissue pharmacology tyramine restoration reserpine model

In Vivo Decarboxylase-Dependent Norepinephrine Release: Quantitative Assay Application

α-Methyl-m-tyrosine requires enzymatic decarboxylation by aromatic L-amino acid decarboxylase (AADC) to form α-methyl-m-tyramine, the active norepinephrine-releasing agent. In a standardized in vivo assay, administration of α-MMT (10 mg/kg s.c.) to mice with prelabeled cardiac norepinephrine-³H resulted in 50% reduction of cardiac norepinephrine-³H activity at 3 hours post-administration relative to control animals [1]. This release is blocked by AADC inhibitors, and the magnitude of inhibition provides a direct quantitative measure of decarboxylase inhibitor efficacy in intact animals [1]. α-Methyl-p-tyrosine does not require decarboxylation and does not produce this metabolite-dependent release.

norepinephrine release aromatic amino acid decarboxylase in vivo assay enzyme inhibition

Validated Research Application Scenarios for Alpha-Methyl-m-tyrosine (CAS 305-96-4)


Selective Noradrenergic Depletion in Neurodevelopmental Studies

Researchers investigating the role of noradrenaline in hypothalamic development can employ α-MMT to achieve >50% depletion of noradrenaline and adrenaline while preserving dopamine levels unchanged—a selectivity profile not achievable with 6-OHDA or α-MPT. This application has been validated in both fetal (E21) and neonatal (P11) rat models with HPLC-ED quantification [1].

In Vivo Assay for Aromatic Amino Acid Decarboxylase (AADC) Inhibitor Screening

α-MMT serves as a probe substrate for quantifying AADC inhibitor efficacy in intact animals. Using the norepinephrine-³H prelabeling method (10 mg/kg α-MMT s.c., 50% depletion at 3 hours post-dose in controls), the degree of blockade by test compounds provides a direct measure of in vivo decarboxylase inhibition [2].

Behavioral Pharmacology Studies Requiring Catecholamine-Mediated Psychomotor Stimulation

For experiments investigating the behavioral consequences of catecholamine release versus synthesis inhibition, α-MMT is uniquely suited as it produces overt stimulation and increased lever-pressing behavior, in direct contrast to the sedation produced by α-MPT. This allows researchers to dissociate the behavioral effects of TH inhibition from those of amine release [3].

Mechanistic Studies of Dopamine Depletion via Metabolite Formation

α-MMT enables investigation of metabolite-dependent neurotransmitter depletion mechanisms. The 41% increase in striatal HVA at 1 hour post-100 mg/kg i.p. provides a measurable acute readout of dopamine metabolism enhancement, and the requirement for decarboxylation allows experimental manipulation of the depletion pathway via co-administration of decarboxylase inhibitors [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Methyl-m-tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.